3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
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Overview
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is a synthetic organic compound with a complex structure It contains multiple functional groups, including an oxazole ring, a pyrimidine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.
Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving amines and halogenated precursors.
Coupling Reactions: The final step involves coupling the oxazole, pyrimidine, and azetidine moieties through amide bond formation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one: Similar in structure but with different substituents.
This compound: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-13(11(2)22-19-10)4-5-14(21)20-8-12(9-20)18-15-16-6-3-7-17-15/h3,6-7,12H,4-5,8-9H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGJLWORNSVAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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